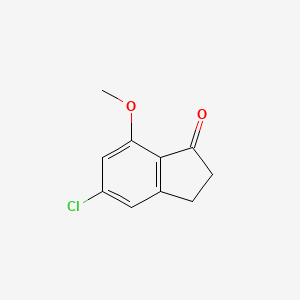

5-Chloro-7-methoxy-indan-1-one

Description

Overview of the Indanone Scaffold in Organic and Medicinal Chemistry

The indanone scaffold, a bicyclic structure featuring a benzene (B151609) ring fused to a five-membered ring containing a ketone, is a cornerstone in the synthesis of a multitude of organic compounds. chemicalbook.comresearchgate.net Its rigid and planar nature provides a defined three-dimensional arrangement for substituent groups, making it an attractive core for the design of molecules with specific biological targets. The versatility of the indanone nucleus is evident in its presence in both natural products and synthetic pharmaceuticals. acs.org

Indanone derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. chemicalbook.comresearchgate.net A notable example of a successful drug based on this scaffold is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. researchgate.net The capacity of indanones to serve as intermediates in the synthesis of complex molecules further underscores their importance in drug discovery and development. researchgate.net

Rationale for Investigating Substituted Indanones with Chloro and Methoxy (B1213986) Moieties

The functionalization of the indanone scaffold with various substituents is a key strategy in medicinal chemistry to modulate the physicochemical and biological properties of the parent molecule. The introduction of chloro and methoxy groups, as seen in 5-Chloro-7-methoxy-indan-1-one, is a deliberate approach to influence the compound's behavior.

The chloro group is a common substituent in drug design due to its ability to alter a molecule's electronic and lipophilic character. As an electron-withdrawing group, it can impact the reactivity of the aromatic ring and adjacent functional groups. Its presence can also enhance the binding affinity of a molecule to its biological target through halogen bonding and other non-covalent interactions.

The methoxy group , on the other hand, is an electron-donating group that can influence the electron density of the aromatic system. It is prevalent in many natural products and approved drugs, often contributing to improved pharmacokinetic properties and target engagement. The methoxy group can participate in hydrogen bonding and can be a site for metabolic modification.

The specific placement of these substituents on the indanone ring, at positions 5 and 7, creates a unique electronic and steric environment. This precise arrangement is expected to impart distinct chemical reactivity and biological activity profiles compared to other substituted indanones.

Research Objectives Pertaining to this compound

While extensive research has been conducted on the broader class of indanones, specific and detailed research findings on this compound are not widely available in publicly accessible literature. The primary objectives for investigating this particular compound would logically include:

Synthesis and Characterization: The development of an efficient and scalable synthetic route to produce this compound is a fundamental first step. This would be followed by comprehensive characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Exploration as a Synthetic Intermediate: A key research goal would be to utilize this compound as a versatile building block for the synthesis of more complex molecules. Its functional groups offer multiple points for chemical modification, allowing for the creation of a library of novel compounds for biological screening.

Investigation of Biological Activity: Based on the known activities of related indanones, a primary objective would be to screen this compound and its derivatives for potential therapeutic applications. This would involve in vitro and potentially in vivo studies to identify any significant biological effects.

Given the limited specific data, much of the understanding of this compound is inferred from the behavior of structurally similar molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-7-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-13-9-5-7(11)4-6-2-3-8(12)10(6)9/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWVPXXMTRMYIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273676-14-4 | |

| Record name | 5-CHLORO-7-METHOXY-INDAN-1-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Chloro 7 Methoxy Indan 1 One and Its Precursors

Strategies for the Construction of the Indanone Core with Specific Halogenation and Alkoxylation Patterns

The construction of the indanone scaffold, particularly with a defined arrangement of chloro and methoxy (B1213986) substituents, relies on established and novel organic reactions. The choice of starting materials and reaction conditions is crucial for directing the regioselectivity of the substitutions.

The Friedel-Crafts reaction is a cornerstone in the synthesis of aryl ketones and, by extension, indanones. sigmaaldrich.combyjus.com The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids is a common and effective method for forming the indanone ring system. researchgate.netresearchgate.net For halogenated indanones, this approach typically involves starting with a halogen-substituted aromatic precursor.

For instance, the synthesis of 5-chloro-1-indanone (B154136) can be achieved through the intramolecular cyclization of 3-(3-chlorophenyl)propionic acid. beilstein-journals.orgchemicalbook.com This precursor is accessible from the reaction of 3-chlorobenzaldehyde (B42229) with malonic acid, followed by subsequent reaction steps. beilstein-journals.org The cyclization step, a key Friedel-Crafts acylation, is often promoted by strong acids like polyphosphoric acid, methanesulfonic acid, or Lewis acids such as aluminum chloride (AlCl₃). researchgate.net An alternative pathway involves the Friedel-Crafts acylation of chlorobenzene (B131634) with 3-chloropropionyl chloride to yield 3-chloro-1-(4-chlorophenyl)-1-propanone, which can then be cyclized. asianpubs.org

Various catalysts have been explored to improve the efficiency and conditions of this cyclization. Lanthanide triflates, such as terbium triflate (Tb(OTf)₃), have been shown to catalyze the dehydrative cyclization of 3-arylpropionic acids, including those with deactivating halogen substituents, at high temperatures. researchgate.net More recently, niobium pentachloride (NbCl₅) has been demonstrated to act as both a reagent to convert the carboxylic acid to an acyl chloride in situ and as a catalyst for the subsequent Friedel-Crafts cyclization under milder, room temperature conditions. researchgate.net

| Precursor | Catalyst/Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-(3-chlorophenyl)propionic acid | Zinc Chloride / Malonyl Chloride | -10 to 80 °C | 5-Chloro-1-indanone | Not specified | beilstein-journals.org |

| 3-Arylpropionic acids (with halogen atoms) | Tb(OTf)₃ | 250 °C | Halogenated 1-indanones | Moderate to good | researchgate.net |

| 3-Arylpropanoic acids | NbCl₅ | Room Temperature | 1-Indanones | Good | researchgate.net |

| Chlorobenzene and 3-chloropropionyl chloride | AlCl₃ (for acylation), then H₂SO₄ (for cyclization) | Not specified | 5-Chloro-1-indanone | 70% (cyclization step) | asianpubs.org |

The synthesis of methoxy-substituted indanones follows similar cyclization principles, with the methoxy groups typically present on the starting aromatic precursor. The electron-donating nature of the methoxy group generally facilitates the electrophilic aromatic substitution involved in the Friedel-Crafts cyclization.

For example, 5,7-dimethoxy-1-indanone has been prepared in excellent yield (95%) by heating diethyl 2-(3,5-dimethoxybenzyl)malonate with methanesulfonic acid. beilstein-journals.org This method demonstrates a direct cyclization pathway from a malonate derivative. Similarly, the cyclization of other 3-arylpropionic acids has been used to form 4,7-dimethoxy-1-indanones. beilstein-journals.org These syntheses highlight the compatibility of the indanone ring closure with methoxy substituents, which are crucial for forming the 7-methoxy pattern in the target compound.

Modern synthetic efforts aim to increase efficiency by combining multiple steps into one-pot procedures. For substituted indanones, this can involve generating the acylation precursor and performing the cyclization in a single reaction vessel. Huang et al. described an efficient and scalable one-pot process for preparing 1-indanones from benzoic acids. beilstein-journals.org In this method, the benzoic acid is converted to its acyl chloride, which then reacts with ethylene, followed by an in-situ intramolecular Friedel-Crafts alkylation to form the indanone. researchgate.netbeilstein-journals.org

Another one-pot approach involves a NbCl₅-induced Friedel-Crafts reaction between an aromatic substrate and 3,3-dimethylacrylic acid, which yields various 1-indanone (B140024) derivatives. beilstein-journals.org A tandem Suzuki-Miyaura coupling followed by an acid-catalyzed cyclization has also been reported for the synthesis of substituted indanones, offering a versatile route to complex structures in a single pot. researchgate.net While not specifically detailed for 5-Chloro-7-methoxy-indan-1-one, these methodologies provide a framework for developing a convergent one-pot synthesis that incorporates both the chloro and methoxy groups from appropriately substituted starting materials.

Enantioselective Synthesis of Chiral this compound and Related Stereoisomers

Creating chiral indanones, where a stereocenter is introduced at a specific position, requires the use of asymmetric synthesis techniques. This is particularly relevant for pharmaceutical applications where a single enantiomer is often responsible for the desired biological activity.

Asymmetric hydroxylation is a powerful method for introducing a chiral hydroxyl group, often at the α-position to the carbonyl group of the indanone. A patent describes a method for the synthesis of (S)-5-chloro-2-methoxycarbonyl-2-hydroxyl-1-indanone through the asymmetric hydroxylation of its precursor, 5-chloro-2-methoxycarbonyl-1-indanone. google.com This transformation is achieved using a complex formed from vanadyl acetylacetonate (B107027) and a chiral Schiff base ligand, (1S,2S)-N¹,N²-Bis(2-hydroxy-3,5-di-tert-butylbenzyl)-1,2-diphenylethylenediamine, with an oxidizing agent. google.com

More broadly, the Sharpless asymmetric dihydroxylation is a well-established method for converting alkenes into chiral vicinal diols with high enantioselectivity using osmium tetroxide and chiral quinine (B1679958) ligands. nih.govwikipedia.orgscripps.edu This technique is a cornerstone of asymmetric oxidation in organic synthesis. acsgcipr.org Additionally, chiral zirconium(IV) complexes have proven effective as recyclable catalysts for the highly enantioselective α-hydroxylation of β-keto esters using cumene (B47948) hydroperoxide as the oxidant. organic-chemistry.org These methods provide established precedents for creating chiral hydroxylated indanone derivatives.

| Substrate | Catalyst/Reagent System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 5-chloro-2-methoxycarbonyl-1-indanone | VO(acac)₂ + Chiral Ligand / Cumene hydroperoxide | (S)-5-chloro-2-methoxycarbonyl-2-hydroxyl-1-indanone | 60% | google.com |

| β-keto esters | Chiral Salen-Zirconium(IV) complex / Cumene hydroperoxide | Chiral α-hydroxy β-keto esters | Excellent | organic-chemistry.org |

The use of chiral catalysts to control stereochemistry during the formation of the indanone ring or its subsequent modification is a highly active area of research. A variety of catalytic systems have been developed to achieve high enantioselectivity. rsc.org

Rhodium-catalyzed asymmetric reactions are particularly prominent. For example, the asymmetric cyclization of pinacolborane chalcone (B49325) derivatives using a rhodium catalyst with (R)-MonoPhos as a chiral ligand produces chiral 3-aryl-1-indanones in high yields and with excellent enantiomeric excess (up to 95% ee). beilstein-journals.orgorganic-chemistry.orgacs.org Another rhodium-based system employing a chiral bisphosphine ligand has been used for the asymmetric isomerization of racemic α-arylpropargyl alcohols to yield β-chiral 1-indanones. beilstein-journals.org

Organocatalysis also offers powerful tools for enantioselective indanone synthesis. Chiral phosphoric acids have been used to catalyze the desymmetrization of prochiral triketones to yield fused indanones with enantiocontrol. rsc.org Furthermore, chiral N-heterocyclic carbene (NHC) catalysts can trigger intramolecular Michael additions to construct the indanone skeleton with excellent diastereo- and enantiocontrol. rsc.org These diverse catalytic approaches demonstrate the broad potential for synthesizing chiral versions of specifically substituted indanones like this compound.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceutical intermediates, including indanone derivatives. The goal is to develop more sustainable processes that minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

For the synthesis of this compound, green chemistry can be incorporated at various stages, particularly in the crucial Friedel-Crafts cyclization step.

Catalysis: A key focus of green chemistry is the replacement of stoichiometric, corrosive, and often toxic reagents with more environmentally benign catalytic alternatives. In the context of Friedel-Crafts acylation, the use of solid acid catalysts is a promising green approach. routledge.combegellhouse.com These materials, which include zeolites, clays (B1170129) (such as montmorillonite), and sulfated zirconia, offer several advantages over traditional Lewis and Brønsted acids. routledge.combegellhouse.com They are typically non-corrosive, easy to handle, and, most importantly, can be readily separated from the reaction mixture and potentially reused, which simplifies product purification and reduces waste streams. begellhouse.com The use of methanesulfonic anhydride, as mentioned previously, also represents a greener alternative by avoiding metal and halogen-containing reagents. organic-chemistry.orgacs.org

Alternative Energy Sources: Microwave-assisted organic synthesis has emerged as a powerful tool for promoting chemical reactions in a more energy-efficient manner. researchgate.netrsc.orgnih.gov Microwave irradiation can lead to a significant reduction in reaction times, often from hours to minutes, and can also result in higher product yields and purities. researchgate.netrsc.org The application of microwave heating to the intramolecular Friedel-Crafts cyclization of 3-(3-chloro-5-methoxyphenyl)propanoic acid could offer a more sustainable method for the synthesis of this compound. researchgate.netnih.gov

Solvent Selection: The choice of solvent is another critical aspect of green synthesis. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally friendly alternatives. For Friedel-Crafts type reactions, research has explored the use of ionic liquids or solvent-free conditions, which can significantly reduce the environmental footprint of the process. researchgate.net While the solubility of the reactants and compatibility with the catalytic system need to be carefully considered, moving away from chlorinated solvents commonly used in these reactions is a key green objective.

The table below summarizes some green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Catalysis | Use of solid acid catalysts (zeolites, clays) or metal-free promoters (methanesulfonic anhydride) | Reduced waste, catalyst reusability, easier purification, avoidance of corrosive and toxic reagents. routledge.combegellhouse.com |

| Alternative Energy | Microwave-assisted reaction | Drastically reduced reaction times, improved energy efficiency, potentially higher yields. researchgate.netrsc.org |

| Safer Solvents | Use of ionic liquids or solvent-free conditions | Reduced VOC emissions, minimized toxicity and flammability hazards. researchgate.net |

By integrating these green chemistry principles, the synthesis of this compound and its precursors can be designed to be not only efficient but also more sustainable and environmentally responsible.

Comprehensive Analysis of Chemical Reactivity and Derivatization Strategies for 5 Chloro 7 Methoxy Indan 1 One

Electrophilic and Nucleophilic Substitution Reactions on the Indanone Framework

The indanone framework of 5-Chloro-7-methoxy-indan-1-one possesses several sites susceptible to either electrophilic or nucleophilic attack. The reactivity of the aromatic ring is governed by the directing effects of its substituents, while the five-membered ring offers reactive sites at the carbonyl carbon and the adjacent α-carbon.

Electrophilic Aromatic Substitution:

The benzene (B151609) ring of the indanone is substituted with a chloro group, a methoxy (B1213986) group, and an acyl group (as part of the cyclic ketone). In electrophilic aromatic substitution (SEAr), the rate and regioselectivity of the reaction are influenced by the electronic properties of these substituents wikipedia.org.

Activating/Deactivating Effects : The methoxy group (-OCH₃) is a strong activating group due to its ability to donate electron density to the ring via resonance. Conversely, the chloro group (-Cl) is a deactivating group because its inductive electron-withdrawing effect outweighs its weaker resonance donation. The carbonyl group of the indanone ring is also strongly deactivating wikipedia.org.

Directing Effects : Both the methoxy and chloro groups are ortho, para-directors. The methoxy group at position 7 directs incoming electrophiles to positions 6 and 8 (an unavailable fused position). The chloro group at position 5 directs to positions 4 and 6. The powerful activating and directing effect of the methoxy group is the dominant influence, strongly favoring substitution at the C-6 position, which is ortho to the methoxy group and para to the chloro group.

Common electrophilic aromatic substitution reactions applicable to this framework include nitration, halogenation, and Friedel-Crafts reactions beilstein-journals.orgresearchgate.netlibretexts.org. The specific conditions would need to be carefully controlled to achieve selective substitution, primarily at the C-6 position.

Nucleophilic Substitution and Addition:

The carbonyl group and the α-carbon (C-2) are primary sites for nucleophilic reactions.

Reactions at the Carbonyl Carbon (C-1) : The ketone can undergo nucleophilic addition with a variety of reagents. For instance, Grignard reagents (R-MgBr) can add to the carbonyl to form tertiary alcohols youtube.com. The Wittig reaction provides a pathway to convert the carbonyl group into an alkene (a C=C double bond) by reacting the indanone with a phosphonium (B103445) ylide (a Wittig reagent) organic-chemistry.orgwikipedia.orglumenlearning.commasterorganicchemistry.com.

Reactions at the α-Carbon (C-2) : The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate intermediate msu.edulibretexts.orgyoutube.com. This enolate is a powerful nucleophile and can react with electrophiles, such as alkyl halides, in α-alkylation reactions. Furthermore, the enolate can act as the nucleophile in Aldol (B89426) condensation reactions, attacking the carbonyl group of another molecule (or intramolecularly) to form β-hydroxy ketones libretexts.orglearncbse.inyoutube.com.

Table 1: Summary of Substitution and Addition Reactions

| Reaction Type | Reagent/Conditions | Site of Reaction | Product Type |

| Electrophilic Nitration | HNO₃ / H₂SO₄ | Aromatic Ring (C-6) | Nitro-indan-1-one |

| Electrophilic Halogenation | Br₂ / FeBr₃ | Aromatic Ring (C-6) | Bromo-indan-1-one |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Aromatic Ring (C-6) | Acyl-indan-1-one |

| Grignard Reaction | R-MgX, then H₃O⁺ | Carbonyl Carbon (C-1) | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Carbonyl Carbon (C-1) | Alkene (Indene derivative) |

| Aldol Condensation | Base (e.g., NaOH), Aldehyde/Ketone | α-Carbon (C-2) | β-Hydroxy Ketone |

Functional Group Interconversions Involving Chloro and Methoxy Moieties

The chloro and methoxy groups on the aromatic ring are not merely passive substituents; they are functional handles that can be transformed to introduce further molecular diversity.

Interconversions of the Methoxy Group:

The aryl methoxy group can be cleaved to reveal a phenol (B47542) (a hydroxyl group). This transformation is typically achieved under harsh conditions, reflecting the stability of aryl ethers organic-chemistry.org. Common reagents for this demethylation include strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃) researchgate.netreddit.com. Alternative methods, developed to offer milder conditions, include the use of lithium chloride in dimethylformamide (DMF) or molten pyridinium (B92312) hydrochloride reddit.com. The resulting 5-chloro-7-hydroxy-indan-1-one can then be used in reactions typical of phenols, such as etherification or esterification.

Interconversions of the Chloro Group:

The chloro group, an aryl halide, is a key functional group for modern cross-coupling reactions, which have become powerful tools for forming carbon-carbon and carbon-heteroatom bonds ethernet.edu.etnih.govsigmaaldrich.com. Palladium-catalyzed reactions are particularly prominent:

Suzuki-Miyaura Coupling : This reaction couples the aryl chloride with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond, effectively replacing the chlorine with an aryl, vinyl, or alkyl group nih.gov.

Buchwald-Hartwig Amination : This method allows for the formation of C-N bonds by coupling the aryl chloride with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This is a vital reaction for synthesizing aniline (B41778) derivatives.

Sonogashira Coupling : This reaction forms a C-C bond between the aryl chloride and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing the chlorine atom to be replaced by a wide array of other functional groups.

Table 2: Key Functional Group Interconversions

| Functional Group | Reaction Name | Typical Reagents | Product Functional Group |

| Methoxy (-OCH₃) | Ether Cleavage | BBr₃ or HBr | Hydroxyl (-OH) |

| Chloro (-Cl) | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl/Alkyl (-R) |

| Chloro (-Cl) | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Ligand, Base | Amine (-NR₂) |

| Chloro (-Cl) | Sonogashira Coupling | R-C≡CH, Pd catalyst, Cu(I) | Alkyne (-C≡C-R) |

| Chloro (-Cl) | Heck Coupling | Alkene, Pd catalyst, Base | Substituted Alkene |

| Chloro (-Cl) | Cyanation | Zn(CN)₂, Pd catalyst | Nitrile (-CN) |

Formation of Complex Molecular Architectures from this compound as a Building Block

This compound is a valuable starting material for the synthesis of more elaborate molecules, including fused and spirocyclic systems often found in natural products and pharmaceuticals nih.gov. The indanone core provides a rigid scaffold upon which complex structures can be built through annulation (ring-forming) reactions.

Reactions can be initiated at several positions:

α-Position (C-2) : The generation of an enolate at the α-position allows for the construction of new rings. For example, reaction with α,β-unsaturated ketones (Michael addition) followed by an intramolecular aldol condensation (Robinson annulation) can lead to fused six-membered rings.

Carbonyl Group (C-1) : The ketone can be the starting point for building fused heterocyclic rings. For instance, condensation with hydrazines can yield indeno-fused pyrazoles. The related 5-chloro-1-indanone (B154136) is known to participate in the Irie's synthesis of substituted pyridines chemicalbook.comsigmaaldrich.com.

Aromatic Ring : The functional groups on the aromatic ring can be used to tether other rings. For example, after converting the methoxy group to a hydroxyl group, an ether linkage could be formed to create a larger macrocyclic structure.

A prominent example of the indanone scaffold's utility is in the synthesis of the insecticide Indoxacarb, where the closely related 5-chloro-2-methoxycarbonyl-1-indanone serves as a key intermediate . This highlights the industrial relevance of using substituted indanones as building blocks for complex, high-value molecules. Recent research has also demonstrated that the indanone core can undergo transition-metal-catalyzed ring expansion reactions, inserting atoms into the C-C bond of the five-membered ring to create fused seven-membered carbocycles nih.govrsc.org. These advanced strategies allow for the transformation of the simple indanone framework into diverse and complex polycyclic architectures.

Table 3: Strategies for Building Complex Architectures

| Reaction Strategy | Reactive Site(s) | Key Intermediates/Reagents | Resulting Structure Type |

| Robinson Annulation | α-Carbon, Carbonyl | Enolate, α,β-Unsaturated Ketone | Fused Polycyclic Ketone |

| Heterocycle Annulation | Carbonyl, α-Carbon | Dinucleophiles (e.g., Hydrazine, Thiourea) | Fused Heterocycles (e.g., Indenopyrazoles) nih.gov |

| Spirocycle Formation | α-Carbon | Dihalides, Base | Spiro-fused Rings |

| Ring Expansion | C-C bond of cyclopentanone | Rhodium or other metal catalysts, Alkenes/Alkynes | Fused Seven-membered Rings nih.govrsc.org |

State of the Art Spectroscopic and Crystallographic Characterization of 5 Chloro 7 Methoxy Indan 1 One

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. uobasrah.edu.iq For 5-Chloro-7-methoxy-indan-1-one, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.

In the ¹H NMR spectrum, distinct signals would be expected for the aromatic protons, the aliphatic protons of the five-membered ring, and the methoxy (B1213986) group protons. The two aromatic protons would appear as doublets in the range of δ 7.0-7.8 ppm, with their specific chemical shifts influenced by the electron-withdrawing chloro group and the electron-donating methoxy group. The two methylene (B1212753) groups of the indanone ring system typically show signals between δ 2.5 and 3.5 ppm. researchgate.net These would likely appear as two distinct triplets, corresponding to the protons at C2 and C3. The methoxy group would present as a sharp singlet at approximately δ 3.9 ppm.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C1) is the most deshielded, with a characteristic resonance around δ 205 ppm. researchgate.net Aromatic carbons would appear in the δ 120-160 ppm region, with carbons directly attached to the chloro and methoxy groups showing distinct shifts. The aliphatic methylene carbons (C2 and C3) would have signals in the δ 25-45 ppm range, and the methoxy carbon would be observed around δ 56 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| C=O | - | ~205 |

| Ar-H | ~7.0-7.8 (2H, m) | ~120-160 |

| -OCH₃ | ~3.9 (3H, s) | ~56 |

| -CH₂- (C3) | ~3.1 (2H, t) | ~36 |

| -CH₂- (C2) | ~2.7 (2H, t) | ~26 |

Note: Predicted values are based on typical chemical shifts for substituted indanones and related structures.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying functional groups within a molecule. researchgate.net For this compound, these techniques would confirm the presence of the carbonyl, methoxy, and chloro-aromatic moieties.

The most prominent band in the FT-IR spectrum would be the strong absorption corresponding to the C=O stretching vibration, expected in the region of 1690-1710 cm⁻¹. scialert.net Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range. The aliphatic C-H stretching of the methylene groups would be observed just below 3000 cm⁻¹, typically around 2850-2960 cm⁻¹. scialert.net The presence of the methoxy group would be confirmed by C-O stretching bands around 1050-1250 cm⁻¹. The C-Cl stretching vibration is expected to appear as a band in the lower frequency region, typically between 600 and 800 cm⁻¹.

FT-Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in the Raman spectrum, the aromatic ring vibrations are typically strong, providing clear signals for the substituted benzene (B151609) ring. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| Carbonyl (C=O) Stretch | 1690-1710 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium to Strong |

| C-O (Methoxy) Stretch | 1050-1250 | Strong |

| C-Cl Stretch | 600-800 | Medium |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. upi.edu The indanone skeleton, with its carbonyl group conjugated to the aromatic ring, constitutes the primary chromophore in this compound.

The UV-Vis spectrum is expected to show two main absorption bands. A strong absorption band at a shorter wavelength (around 250-280 nm) can be attributed to the π→π* electronic transition of the conjugated aromatic system. masterorganicchemistry.com A weaker absorption band at a longer wavelength (around 300-330 nm) is characteristic of the n→π* transition of the carbonyl group. masterorganicchemistry.com The positions of these absorption maxima are influenced by the substituents on the aromatic ring. The electron-donating methoxy group and the electron-withdrawing chloro group, acting as auxochromes, would likely cause a bathochromic (red) shift of these absorptions compared to the unsubstituted 1-indanone (B140024).

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λ_max (nm) | Relative Intensity (ε) |

| π→π | ~250-280 | High |

| n→π | ~300-330 | Low |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental composition. For this compound, with a molecular formula of C₁₀H₉ClO₂, HRMS would provide a highly accurate mass measurement. nih.gov

The calculated exact mass of the molecular ion [M]⁺ is 196.0291. HRMS can measure this mass to within a few parts per million (ppm), distinguishing it from other compounds with the same nominal mass. The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion peak, with a characteristic [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak. Common fragmentation patterns for indanones would likely involve the loss of CO (28 Da) and subsequent rearrangements of the resulting fragment ions.

X-ray Crystallography for Absolute Configuration and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions that govern the crystal packing. chemicalbook.com

Computational and Theoretical Investigations on 5 Chloro 7 Methoxy Indan 1 One

Density Functional Theory (DFT) for Geometric Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometric optimization) and to analyze its electronic properties. By solving approximations of the Schrödinger equation, DFT calculations can predict key structural parameters.

Below is a table of representative geometric parameters expected from a DFT calculation, based on data from similar molecular structures.

| Parameter | Bond/Atoms | Expected Value |

|---|---|---|

| Bond Length (Å) | C=O (carbonyl) | ~1.22 Å |

| C-Cl (aromatic) | ~1.74 Å | |

| C(aromatic)-O(methoxy) | ~1.36 Å | |

| O-CH₃ (methoxy) | ~1.43 Å | |

| Bond Angle (°) | C-C-C (in cyclopentanone) | ~105-110° |

| C-C=O | ~125° | |

| C-O-C (methoxy) | ~118° |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. semanticscholar.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. For 5-Chloro-7-methoxy-indan-1-one, the electron-rich aromatic ring and the lone pairs on the methoxy (B1213986) oxygen would contribute significantly to the HOMO. Conversely, the LUMO would likely be localized over the electron-withdrawing carbonyl group and the fused ring system.

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify various aspects of reactivity. youtube.com

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (E_HOMO) | - | Electron-donating ability |

| LUMO Energy (E_LUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity and stability |

| Ionization Potential (IP) | -E_HOMO | Energy to remove an electron |

| Electron Affinity (EA) | -E_LUMO | Energy released when gaining an electron |

| Global Hardness (η) | (IP - EA) / 2 | Resistance to change in electron distribution |

| Global Softness (S) | 1 / (2η) | Measure of chemical reactivity |

| Electronegativity (χ) | (IP + EA) / 2 | Power to attract electrons |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. nih.gov It is invaluable for predicting how a molecule will interact with other charged species, highlighting sites for electrophilic and nucleophilic attack.

The MEP map is color-coded:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, the MEP map would show a significant region of negative potential (red) around the carbonyl oxygen due to its high electronegativity and lone pairs. The chlorine atom would also contribute to a region of negative potential. researchgate.net Conversely, the hydrogen atoms of the aliphatic ring and the methyl group would exhibit positive potential (blue), making them potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and orbital interactions. wikipedia.orgfaccts.de It is particularly effective at quantifying electron delocalization, which is a key factor in molecular stability. wisc.edu

This analysis examines interactions between filled "donor" orbitals (like bonding orbitals or lone pairs) and empty "acceptor" orbitals (typically anti-bonding orbitals). The stabilization energy, E(2), associated with a donor-acceptor interaction quantifies the strength of the delocalization. For this compound, significant interactions would include:

Delocalization of the lone pairs (LP) of the methoxy oxygen into the anti-bonding π* orbitals of the aromatic ring.

Delocalization of the lone pairs (LP) of the chlorine atom into the ring's π* orbitals.

Hyperconjugative interactions between the C-H σ bonds of the aliphatic ring and adjacent anti-bonding orbitals.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | π* (C_aromatic - C_aromatic) | High | Resonance (p-π conjugation) |

| LP (Cl) | π* (C_aromatic - C_aromatic) | Moderate | Resonance (p-π conjugation) |

| π (C_aromatic - C_aromatic) | π* (C=O) | Moderate | π-conjugation |

| σ (C-H) | σ* (C-C) | Low | Hyperconjugation |

E(2) values are qualitative estimates for illustrative purposes.

Studies on Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer (ICT) and high polarizability can exhibit non-linear optical (NLO) properties, making them candidates for use in advanced materials for telecommunications and optical computing. nih.gov Computational methods can predict these properties by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

The structure of this compound, featuring electron-donating (methoxy) and electron-withdrawing (carbonyl, chloro) groups connected by a π-conjugated system, suggests it may possess NLO activity. nih.gov A large hyperpolarizability value (β) indicates a strong NLO response.

| Parameter | Description | Significance for NLO |

|---|---|---|

| Dipole Moment (μ) | Measure of charge asymmetry | Contributes to NLO response |

| Polarizability (α) | Ease of electron cloud distortion | Indicates molecular responsiveness to electric fields |

| First Hyperpolarizability (β) | Measure of the second-order NLO response | Primary indicator of NLO activity |

Studies on similar indanone compounds have shown that their NLO properties can be tuned by modifying substituents and are influenced by environmental factors like solvent polarity. nih.gov

Exploration of Pharmacological Potency through Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to another (a receptor), which is typically a protein or enzyme. researchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

Indanone derivatives are known to inhibit various enzymes, such as acetylcholinesterase (AChE), which is a target in Alzheimer's disease treatment. nih.govnih.gov Molecular docking simulations of this compound against a target like AChE or Cereblon (CRBN), another protein inhibited by indanone derivatives, could predict its potential as an inhibitor. nih.gov The simulation yields a docking score, which estimates the binding affinity (a more negative score indicates stronger binding), and reveals key interactions like hydrogen bonds and hydrophobic contacts with amino acid residues in the protein's active site.

| Protein Target | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) | Interaction Type |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | This compound | -8.0 to -10.0 (Estimated) | Tyr72, Trp286 | π-π stacking with aromatic rings |

| Ser203, His447 | Potential H-bond with carbonyl |

These simulations can guide the design of more potent and selective indanone-based inhibitors for therapeutic use. acs.org

Biological Activity and Pharmacological Potential of 5 Chloro 7 Methoxy Indan 1 One and Its Analogs

Assessment of Anticancer Activity and Cytotoxicity Profiles

The anticancer potential of indanone derivatives is a significant area of research. beilstein-journals.org Various analogs have shown potent cytotoxic activity against a range of human cancer cell lines.

One area of investigation has been the development of 2-benzylidene-1-indanones, which have exhibited strong cytotoxicity against cancer cells. The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division.

Furthermore, the substitution pattern on the indanone ring plays a crucial role in determining the anticancer efficacy. For instance, the synthesis of kinamycin derivatives, which are based on a 4,7-dimethoxy-1-indanone (B110822) core, has led to compounds with strong cytotoxic and anticancer activity. researchgate.net While direct data on 5-Chloro-7-methoxy-indan-1-one is not available, the presence of both chloro and methoxy (B1213986) substituents suggests that it could be a candidate for anticancer research, based on the activities of its analogs.

Table 2: Cytotoxic Activity of Selected Indanone Analogs Against Cancer Cell Lines This table presents data for various indanone analogs to illustrate the anticancer potential within this class of compounds. Specific cytotoxicity data for this compound is not currently available in the cited literature.

| Compound/Analog | Cancer Cell Line | IC50 Value | Reference |

| 2-Benzylidene-1-indanones | Breast (MCF-7), Colon (HCT), Leukemia (THP-1), Lung (A549) | 10–880 nM | Not specified |

| Kinamycin Derivatives | Not specified | Strong cytotoxic and anticancer activity | researchgate.net |

Investigation of Anti-inflammatory Effects and Related Biochemical Pathways

Indanone derivatives have been investigated for their anti-inflammatory properties and their ability to modulate key biochemical pathways associated with inflammation. beilstein-journals.org The anti-inflammatory activity of these compounds is often compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).

In one study, a series of isoxazole (B147169) fused 1-indanone (B140024) derivatives were evaluated for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. Several of these derivatives exhibited a stronger inhibition of paw edema than the standard drug, indomethacin. beilstein-journals.org This suggests that the indanone scaffold can be a promising starting point for the development of new anti-inflammatory agents.

The mechanism of anti-inflammatory action for some indanone derivatives involves the inhibition of pro-inflammatory cytokine production. For example, certain 2-benzylidene-1-indanone (B110557) derivatives have been shown to inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated murine primary macrophages. nih.gov

Table 3: Anti-inflammatory Activity of Selected Indanone Analogs This table highlights the anti-inflammatory potential of the indanone class of compounds. Specific data for this compound is not provided in the search results.

| Compound/Analog | Model/Assay | Effect | Reference |

| Isoxazole fused 1-indanones | Carrageenan-induced paw edema in rats | Stronger inhibition than indomethacin | beilstein-journals.org |

| 2-Benzylidene-1-indanone derivatives | LPS-stimulated murine macrophages | Inhibition of TNF-α and IL-6 release | nih.gov |

Exploration of Neuroprotective and Central Nervous System Modulating Activities

The indanone core is a key feature in several compounds developed for the treatment of neurodegenerative diseases, most notably in the Alzheimer's disease drug, Donepezil. beilstein-journals.org This has spurred significant interest in the neuroprotective and central nervous system (CNS) modulating activities of other indanone derivatives.

Research has shown that 1-indanone derivatives can be used in the treatment of neurodegenerative diseases. beilstein-journals.org These compounds can act on various targets within the CNS. For instance, some 1-indanone derivatives have been synthesized as multi-functional drugs for the treatment of Alzheimer's disease. beilstein-journals.org

Furthermore, certain 1-amino-7-hydroxyindan derivatives have been synthesized and tested for their cerebroprotective and CNS stimulating activities. nih.gov These compounds have shown the ability to prolong the survival time of mice in hypoxic conditions and promote recovery from coma induced by cerebral concussion. nih.gov The development of new 1-indanone derivatives that may act as multi-functional drugs for Alzheimer's disease is an active area of research. beilstein-journals.org

Applications in Agricultural Chemistry: Insecticidal and Fungicidal Prospects

Beyond their pharmacological potential, 1-indanone derivatives have also been explored for their applications in agricultural chemistry as effective insecticides, fungicides, and herbicides. beilstein-journals.orgnih.gov The versatility of the indanone structure allows for the development of compounds with potent activity against various agricultural pests and pathogens.

Structure Activity Relationship Sar Studies of Substituted Indanones

Impact of Halogen Substitution on Biological Activity

The introduction of halogen atoms to the indanone scaffold is a key strategy in medicinal chemistry to modulate the biological activity of the resulting compounds. Halogens can influence a molecule's properties, including its size, electronegativity, and ability to form halogen bonds, thereby affecting membrane permeability and binding interactions with biological targets nih.gov.

In the context of the indanone core, halogen substitution has been shown to be a viable method for creating derivatives with a range of biological activities nih.gov. For instance, the synthesis of 5-chloro-1-indanone (B154136) has been documented as a step in the preparation of new multi-functional drug candidates for conditions like Alzheimer's disease beilstein-journals.org. This specific chloro-substituted indanone serves as a precursor for creating more complex molecules with potential therapeutic applications, including anticonvulsants, anticholinergics, and agents with activity against solid tumors chemicalbook.com.

Research on various classes of organic compounds has demonstrated that the presence and number of halogen atoms can correlate with the potency of biological effects. For example, studies on quinone imine derivatives have shown that compounds with a higher number of chlorine atoms exhibit increased insecticidal, fungicidal, and herbicidal activity biointerfaceresearch.com. While not directly on indanones, this principle highlights the general importance of halogenation in enhancing bioactivity. Furthermore, the substitution of a methoxy (B1213986) group with iodine at the 5-position of certain indanone derivatives was found to improve binding affinity for specific targets rsc.org. The nature of the halogen itself is also crucial; fluorine, for example, is often used due to its similarity in size to hydrogen and its extreme electronegativity, which can significantly alter a molecule's electronic properties nih.gov.

Influence of Methoxy Group Positioning on Pharmacological Profiles

For instance, in the development of 2-benzylidene-1-indanone (B110557) derivatives as anti-inflammatory agents, the position of methoxy groups on the benzylidene ring (ring B) was critical. A methoxy group at the 3'-position, particularly when paired with a 4'-hydroxy group, was found to be preferable for inhibitory activity against pro-inflammatory cytokines like TNF-α scienceopen.com. Conversely, the introduction of di- or trimethoxy groups on the same ring led to a significant decrease in activity scienceopen.com. On the indanone ring itself (ring A), 5,6-dimethoxy substitution was shown to produce the most potent anti-inflammatory effects scienceopen.com.

In the context of neurological conditions, the positioning of methoxy groups is equally critical. The well-known Alzheimer's drug, Donepezil, features a 5,6-dimethoxy indanone core, and these groups are known to have efficient interactions with the peripheral anionic site (PAS) of the acetylcholinesterase (AChE) enzyme rsc.org. However, studies on related compounds revealed that a single methoxy group at the 6-position could provide a more potent hydrophobic interaction with a key amino acid residue (Leu289) of AChE rsc.org. Further research into dual inhibitors of AChE and monoamine oxidase B (MAO-B) showed that removing the 6-methoxy group from certain indanone derivatives could result in submicromolar inhibitory activity for both enzymes, indicating that for some targets, its presence is detrimental mdpi.com.

Investigations into adenosine A1 and A2A receptor antagonists also highlighted the importance of methoxy group placement. A C4-methoxy substitution on the indanone ring (ring A) was identified as a key feature in derivatives with high affinity for these receptors, particularly when combined with specific hydroxy substitutions on the benzylidene ring (ring B) nih.gov.

Table 1: Impact of Methoxy Group Position on Biological Activity of Indanone Derivatives

| Compound Series | Methoxy Position | Target/Activity | SAR Finding |

|---|---|---|---|

| 2-Benzylidene-1-indanones | 3'-OCH₃ (on Ring B) | Anti-inflammatory (TNF-α) | Preferred for activity, especially with 4'-OH scienceopen.com. |

| 2-Benzylidene-1-indanones | 5,6-di-OCH₃ (on Ring A) | Anti-inflammatory | Displayed the most potent activity in the series scienceopen.com. |

| Donepezil Analogs | 6-OCH₃ (on Ring A) | Acetylcholinesterase (AChE) Inhibition | More potent interaction with Leu289 than 5,6-di-OCH₃ rsc.org. |

| Donepezil-like compounds | Removal of 6-OCH₃ | AChE/MAO-B Inhibition | Resulted in submicromolar inhibitory activity for both targets mdpi.com. |

Role of Indanone Core Modifications in Therapeutic Efficacy

Modifications to the central indanone core are a fundamental strategy for altering the therapeutic properties of this class of compounds. The indanone scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active molecules and its utility as a synthetic intermediate researchgate.netnih.gov.

One significant modification involves ring expansion of the five-membered cyclopentanone ring. Researchers have developed methods to insert ethylene or internal alkynes into the indanone structure, transforming it into a fused seven-membered carbocycle rsc.org. These ring-expansion strategies create novel molecular frameworks, providing access to new chemical space and potentially different biological activities. Such transformations are chemoselective and can be applied to indanones bearing various substituents, including halogens and methoxy groups, making it a versatile tool for generating diverse compound libraries for screening rsc.org.

Another key modification is the introduction of different substituents at the 2-position of the indanone ring, often leading to 2-benzylidene-1-indanone derivatives. This exocyclic double bond creates a planar structure that allows for the electronic effects of substituents on the benzylidene ring to be transmitted to the carbonyl group of the indanone core rsc.org. This structural feature is crucial for the activity of many indanone-based inhibitors and antagonists scienceopen.comnih.gov. The nature of the groups attached to the benzylidene moiety can be systematically varied to probe interactions with specific biological targets and optimize potency and selectivity.

The inherent versatility of the 1-indanone (B140024) skeleton allows it to serve as a foundational structure for a wide array of bioactive compounds, including those with anti-inflammatory, anticancer, antimicrobial, and antiviral properties nih.govresearchgate.net. The ability to readily modify the core structure through reactions like ring expansion or substitution at various positions underscores its importance as a key intermediate in the synthesis of drugs and natural products scienceopen.comrsc.org.

Stereochemical Implications in Biological Recognition and Activity

Stereochemistry plays a critical role in the biological activity of many pharmaceuticals, as molecular targets such as enzymes and receptors are chiral. In the context of indanone derivatives, the introduction of stereocenters or geometric isomers can have profound effects on pharmacological activity.

One clear example is the study of photoisomerizable 2-benzylideneindan-1-one analogs designed as dual inhibitors of AChE and MAO-B. These compounds can exist as E and Z geometric isomers around the exocyclic double bond mdpi.com. For one lead compound, the E isomer showed the best dual inhibitory activity. Upon photo-induced isomerization to the Z form, the inhibitory activity was reduced tenfold mdpi.com. Further investigation of a related analog revealed that photoisomerization from the pure E-isomer to a mixture rich in the Z-isomer resulted in a significant decrease in AChE inhibitory potency, while the effect on MAO-B inhibition was negligible. This demonstrates that the two enzymes have different structural requirements and can distinguish between the geometric isomers, highlighting the importance of stereochemistry for target selectivity mdpi.com.

While the specific compound 5-Chloro-7-methoxy-indan-1-one does not possess a chiral center in its core structure, modifications common in SAR studies, such as substitution at the 2- or 3-position of the indanone ring, can introduce chirality. The resulting enantiomers would be expected to interact differently with chiral biological macromolecules, leading to variations in potency, efficacy, and even the nature of the pharmacological response.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-Chloro-1-indanone |

| Donepezil |

| 2-benzylidene-1-indanone |

| 5-chloro-2-methoxycarbonyl-1-indanone |

Future Research Directions and Translational Perspectives for 5 Chloro 7 Methoxy Indan 1 One

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of 1-indanone (B140024) scaffolds is well-established, with the intramolecular Friedel-Crafts reaction being a cornerstone method. beilstein-journals.orgnih.gov However, future research must prioritize the development of more efficient and environmentally benign synthetic pathways for 5-Chloro-7-methoxy-indan-1-one.

Key areas for exploration include:

Catalyst Innovation: Moving beyond traditional catalysts like AlCl₃, research could focus on reusable and less toxic alternatives such as metal triflates, which have shown success in microwave-assisted syntheses of other 1-indanones. nih.gov

Process Intensification: The application of flow chemistry and microwave-assisted synthesis could significantly reduce reaction times, improve yields, and enhance safety profiles compared to conventional batch processing. nih.gov

Green Chemistry Principles: Future synthetic strategies should aim to reduce waste, utilize safer solvents, and improve atom economy. This includes exploring one-pot reactions that combine multiple synthetic steps, thereby minimizing purification processes and solvent usage. beilstein-journals.org

Table 1: Comparison of Synthetic Approaches for 1-Indanone Scaffolds

| Method | Traditional Approach (e.g., Friedel-Crafts) | Proposed Future Approach |

| Catalyst | Stoichiometric Lewis acids (e.g., AlCl₃) | Catalytic metal triflates, solid acid catalysts |

| Energy Input | Conventional heating (hours) | Microwave irradiation, flow reactors (minutes) |

| Solvents | Halogenated solvents (e.g., dichloromethane) | Greener solvents, ionic liquids |

| Sustainability | High waste generation, difficult catalyst recovery | Catalyst recycling, reduced byproducts |

| Efficiency | Moderate yields, multiple steps | Potentially higher yields, one-pot processes |

Design and Synthesis of Advanced Derivatives with Tailored Biological Activities

The 1-indanone core is a versatile scaffold for developing therapeutic agents. guidechem.com The chlorine and methoxy (B1213986) substituents on the this compound ring provide distinct electronic and steric properties that can be leveraged to design advanced derivatives with high potency and selectivity for specific biological targets. Future work should involve systematic structure-activity relationship (SAR) studies.

Potential derivative classes and their hypothetical targets include:

Neuroprotective Agents: Inspired by drugs like donepezil, which is used for Alzheimer's disease, derivatives could be designed as acetylcholinesterase (AChE) inhibitors. guidechem.com Modifications at the C2 position of the indanone ring could be explored to enhance binding to the enzyme's active site.

Anticancer Agents: Some 1-indanone derivatives have demonstrated cytotoxic activity against tumor cells. researchgate.net Future synthesis could focus on creating analogues that inhibit specific cancer-related pathways or that are selectively toxic to cancer cells, including drug-resistant strains. guidechem.com

Antimicrobial Compounds: The scaffold can be modified to develop novel antiviral and antibacterial agents. nih.gov Introducing different functional groups on the aromatic ring or the five-membered ring could lead to compounds with broad-spectrum antimicrobial activity.

In-depth Mechanistic Studies of Pharmacological Action

A critical future step is to move beyond preliminary screening and conduct detailed mechanistic studies to understand how this compound and its active derivatives exert their biological effects. This involves identifying their molecular targets and elucidating the downstream signaling pathways they modulate.

Key research activities would include:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the specific proteins or enzymes that bind to the compounds.

Enzyme Kinetics and Binding Assays: Quantifying the inhibitory potency (e.g., IC₅₀, Kᵢ) of derivatives against identified target enzymes, such as acetylcholinesterase.

Cell-Based Assays: Investigating the effects of the compounds on cellular processes like apoptosis, cell cycle progression, and inflammatory responses to understand their mechanism of action in a biological context.

Exploration of New Therapeutic Areas and Agricultural Applications

The broad biological activity profile of the 1-indanone class suggests that this compound could have applications beyond the most common areas. beilstein-journals.orgnih.gov A comprehensive screening program is warranted to uncover its full potential.

New Therapeutic Indications: Derivatives should be tested for a wide range of activities, including anti-inflammatory, analgesic, antimalarial, and cardiovascular effects, all of which have been reported for other 1-indanone compounds. nih.gov

Agricultural Chemicals: The 1-indanone structure is also a known pharmacophore in agriculture. researchgate.net Future research should explore the potential of this compound derivatives as novel insecticides, fungicides, or herbicides, which could lead to the development of new crop protection agents. nih.gov

Computational Drug Discovery and Optimization Strategies

In silico methods are indispensable for accelerating the drug discovery and development process. scispace.com Applying computational chemistry and molecular modeling to this compound can guide the rational design of more effective and safer derivatives.

Future computational efforts should focus on:

Molecular Docking: Simulating the binding of virtual libraries of derivatives to the three-dimensional structures of known biological targets (e.g., acetylcholinesterase) to predict binding affinity and orientation, thereby prioritizing candidates for synthesis.

Pharmacophore Modeling: Identifying the key structural features responsible for biological activity to create a model that can be used to screen for other compounds with similar potential.

ADME/Tox Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new derivatives. This helps in the early identification of candidates with poor pharmacokinetic profiles or potential toxicity issues, saving significant time and resources. mdpi.com

Table 2: Computational Strategies for Derivative Optimization

| Strategy | Objective | Tools and Techniques |

| Virtual Screening | Identify promising lead compounds from large databases. | Molecular docking, pharmacophore-based screening. |

| Lead Optimization | Enhance the potency and selectivity of lead compounds. | Structure-activity relationship (SAR) analysis, free energy perturbation (FEP). |

| Pharmacokinetics | Predict drug-like properties and avoid late-stage failures. | QSAR models for ADME/Tox prediction, PBPK modeling. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-7-methoxy-indan-1-one, and how can purity be validated?

- Methodology :

- Start with halogenation and methoxylation of indanone precursors (e.g., Friedel-Crafts acylation or nucleophilic substitution). For purification, use recrystallization in solvents like ethanol or acetone, validated by melting point consistency (94–98°C for analogous chloro-indanones) .

- Confirm purity via HPLC (≥99% by area normalization) and GC-MS to detect residual solvents or byproducts. Compare spectral data (e.g., H NMR, C NMR) with PubChem records for structural alignment .

Q. How can researchers distinguish this compound from positional isomers (e.g., 5-Chloro-6-methoxy derivatives)?

- Methodology :

- Use H NMR coupling patterns to identify substituent positions. For example, methoxy groups at C7 in indanones typically deshield adjacent protons, producing distinct splitting patterns.

- X-ray crystallography (as demonstrated for 7-Methoxyindan-1-one) provides definitive structural confirmation by resolving bond lengths and angles .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for this compound across studies?

- Methodology :

- Cross-validate assays using standardized protocols (e.g., IC determination with positive/negative controls). Address variability by controlling solvent effects (e.g., DMSO concentration ≤0.1%) and cell line-specific responses .

- Perform meta-analyses of existing data, prioritizing studies with rigorous purity validation (e.g., ≥99% by HPLC) and reproducible dose-response curves .

Q. How can computational modeling guide the design of this compound derivatives for enhanced bioactivity?

- Methodology :

- Use density functional theory (DFT) to calculate electrostatic potential maps and predict reactive sites for derivatization (e.g., introducing substituents at C3 or C4).

- Dock optimized structures into target protein active sites (e.g., anticonvulsant targets like GABA receptors) using AutoDock Vina, validated by in vitro binding assays .

Q. What advanced techniques characterize intermolecular interactions in this compound crystals?

- Methodology :

- Single-crystal X-ray diffraction reveals intermolecular forces (e.g., C–H···O, π-π stacking) critical for crystal packing. For example, chloro and methoxy groups in analogous indanones form stabilizing CO···Cl and C–H···π interactions .

- Pair with Hirshfeld surface analysis to quantify interaction contributions (e.g., using CrystalExplorer) .

Methodological Challenges

Q. How should researchers address low yields in multi-step syntheses of this compound?

- Methodology :

- Optimize reaction conditions via Design of Experiments (DoE). For example, vary temperature (60–120°C), catalyst loading (e.g., AlCl), and solvent polarity (toluene vs. DCM) to maximize intermediate stability.

- Implement flow chemistry for exothermic steps (e.g., halogenation) to improve reproducibility and scalability .

Q. What spectroscopic techniques are essential for detecting degradation products in stored this compound samples?

- Methodology :

- Use LC-MS with high-resolution mass spectrometry (HRMS) to identify oxidation byproducts (e.g., quinone derivatives from methoxy group degradation).

- Monitor stability under accelerated conditions (40°C/75% RH) and compare with FT-IR spectral shifts (e.g., carbonyl peak broadening) .

Data Reporting Best Practices

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Guidelines :

- Follow Beilstein Journal standards: report catalyst ratios, reaction times, and purification steps in detail. For novel compounds, include elemental analysis (C, H, N) and HRMS data .

- Deposit crystallographic data in the Cambridge Structural Database (CSD) and reference deposition numbers in publications .

Q. What statistical methods are recommended for analyzing dose-response relationships in bioactivity studies?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.